molecular formula C24H27NO6 B14941185 5-(4-Ethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-Ethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14941185
M. Wt: 425.5 g/mol
InChI Key: HVGPGDMVQOALBW-XDOYNYLZSA-N
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Description

5-(4-Ethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxy, hydroxy, methoxy, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their combination under specific reaction conditions. Common reagents used in the synthesis include ethyl ether, methanol, and benzoyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the benzoyl group yields a hydroxyl group.

Scientific Research Applications

5-(4-Ethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrol-2-one derivatives with different substituents on the phenyl and benzoyl groups. Examples include:

  • 5-(4-Methoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-(4-Ethoxyphenyl)-3-hydroxy-4-(3-ethoxybenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(4-Ethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

IUPAC Name

(4Z)-5-(4-ethoxyphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H27NO6/c1-4-31-18-11-9-16(10-12-18)21-20(22(26)17-7-5-8-19(15-17)30-3)23(27)24(28)25(21)13-6-14-29-2/h5,7-12,15,21,26H,4,6,13-14H2,1-3H3/b22-20-

InChI Key

HVGPGDMVQOALBW-XDOYNYLZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2/C(=C(\C3=CC(=CC=C3)OC)/O)/C(=O)C(=O)N2CCCOC

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCCOC

Origin of Product

United States

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